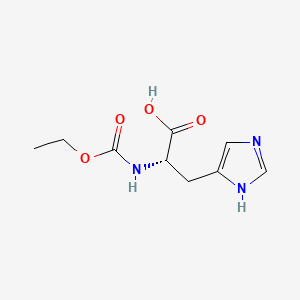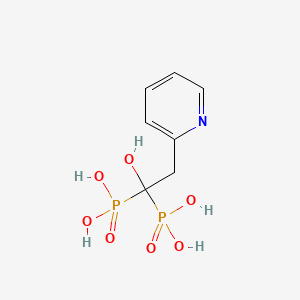
(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)
Übersicht
Beschreibung
“(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)” is a chemical compound with the molecular formula C7H11NO7P2 . It is also known as Risedronate . This compound is a white powder and is used as a reference material in pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)” is 283.112 . The Isomeric SMILES notation for this compound isc1cc(cnc1)CC(O)(P(=O)(O)O)P(=O)(O)O .
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymer Support
A study by Sundell et al. (1993) introduced a novel polymerizable bis(phosphonic acid) monomer, leading to the synthesis of highly porous cross-linked polystyrenes. These polymers, featuring surface-supported bis(phosphonic acid) groups, were used as catalyst supports, showcasing effective catalysis in the hydrogenation of 1-octene without deactivation across multiple experiments (Sundell, Pajunen, Hormi, & Näsman, 1993).
Industrial Importance and Drug Development
Breuer (2006) discussed the foundational synthesis of bisphosphonic acids, highlighting their significant industrial and pharmaceutical applications. These compounds, including (1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid), play critical roles as scale inhibitors, chelating agents, and in various other industrial processes. The same properties underpin their use in drug development, particularly for conditions affecting bone metabolism (Breuer, 2006).
Anticorrosive Applications
Research by Sait et al. (2021) on Ethylene bis [(2-hydroxy-5,1,3-phenylene) bis methylene] tetraphosphonic acid (a compound related to (1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)) demonstrated its efficacy as an anticorrosive agent for carbon steel in saline environments. This study underscores the potential of bisphosphonic acids in protecting metal surfaces against corrosion, with implications for extending the life span of metal structures in challenging environments (Sait, Aliouane, Toukal, Hammache, Al-Noaimi, Helesbeux, & Duval, 2021).
Wirkmechanismus
Target of Action
NE58018, also known as 1-Hydroxy-2-(2-pyridinyl) Risedronate, is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, which are cells that break down bone tissue . By inhibiting osteoclast activity, bisphosphonates help to reduce bone resorption and maintain bone density .
Mode of Action
NE58018 binds to bone hydroxyapatite, a mineral that makes up about 50% of bone by weight . When bone resorption occurs, it causes local acidification, which releases NE58018 . The compound is then taken into osteoclasts by fluid-phase endocytosis . Inside the osteoclasts, NE58018 inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), disrupting the mevalonate pathway and leading to the loss of osteoclast function .
Biochemical Pathways
The primary biochemical pathway affected by NE58018 is the mevalonate pathway . This pathway is crucial for the prenylation of small GTPase signaling proteins, which are necessary for osteoclast function . By inhibiting FPPS, NE58018 disrupts the mevalonate pathway, leading to the loss of osteoclast function and a decrease in bone resorption .
Pharmacokinetics
Bisphosphonates in general are known to have poor oral bioavailability due to their high polarity and negative charge . They are rapidly cleared from the plasma and taken up by bone, where they can remain for years . The elimination of bisphosphonates is primarily through the kidney .
Result of Action
The primary result of NE58018’s action is a decrease in bone resorption, leading to an increase in bone mineral density . This can help to prevent bone loss in conditions such as osteoporosis and Paget’s disease . In addition, NE58018 has been shown to reduce the incidence of vertebral, non-vertebral, and hip fractures .
Action Environment
The action of NE58018 can be influenced by various environmental factors. For example, the bioavailability of bisphosphonates can be reduced by food or beverages, so they are usually taken on an empty stomach . Additionally, certain medications or health conditions can affect the absorption or elimination of bisphosphonates . The stability of NE58018 in the body can also be affected by factors such as pH and temperature .
Safety and Hazards
Zukünftige Richtungen
As a reference material in pharmaceutical testing , “(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid)” plays a crucial role in analytical development, method validation, and stability and release testing. Its future directions may involve its continued use in these areas to help create safer medicines .
Eigenschaften
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNASZAYANFLID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxy-2-(pyridin-2-yl)ethylidene)bis(phosphonic acid) | |
CAS RN |
105462-23-5 | |
| Record name | NE-58018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105462235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 105462-23-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NE-58018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QRY57BJCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




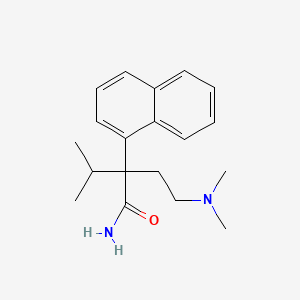
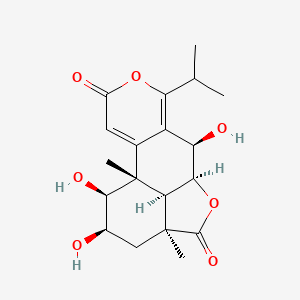
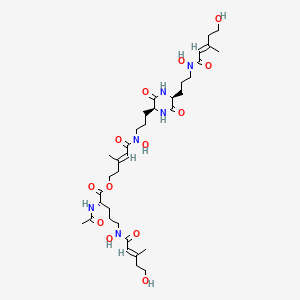
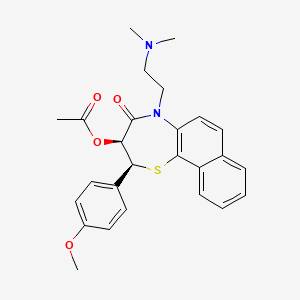

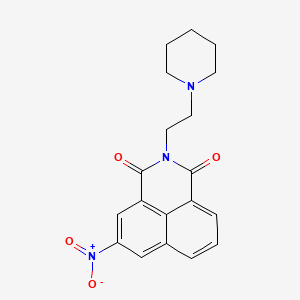

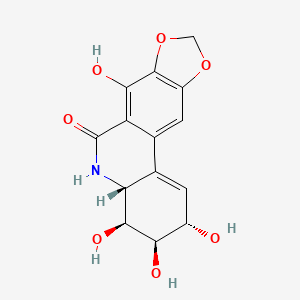
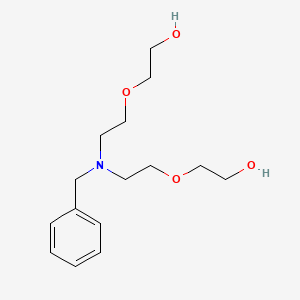
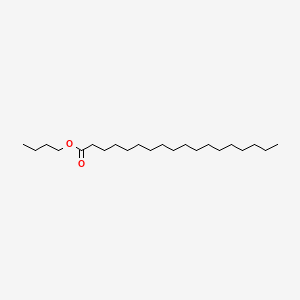
![2,12-Bis[(dimethylamino)methyl]cyclododecanone](/img/structure/B1677924.png)
![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)
